molecular formula C18H32O2 B164269 (10E,12Z)-octadeca-10,12-dienoic acid CAS No. 2420-56-6

(10E,12Z)-octadeca-10,12-dienoic acid

Cat. No.: B164269
CAS No.: 2420-56-6
M. Wt: 280.4 g/mol
InChI Key: GKJZMAHZJGSBKD-NMMTYZSQSA-N
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Description

(10E,12Z)-octadecadienoic acid, also known as trans-10,cis-12 conjugated linoleic acid, is a polyunsaturated omega-6 fatty acid. It is characterized by the presence of two double bonds located at the 10th and 12th carbon atoms in the trans and cis configurations, respectively. This compound is naturally found in the meat and dairy products of ruminant animals and has been studied for its potential health benefits and industrial applications .

Biochemical Analysis

Biochemical Properties

(10E,12Z)-Octadeca-10,12-dienoic acid interacts with various enzymes, proteins, and other biomolecules. It is known to originate mainly from bacterial isomerisation and biohydrogenation of polyunsaturated fatty acids (PUFA) in the rumen and from the desaturation of vaccenic acid . The compound has been attributed to various antioxidant and antitumor activities .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to mitigate skin inflammation in mice that became hypersensitive after exposure to 2,4-dinitrofluorobenzene, an experimental model for allergic contact dermatitis . It also suppresses the proliferation of CD4+ T cells and LPS-induced activation of bone marrow-derived dendritic cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to downregulate the expression of vascular endothelial growth factor A, which plays a crucial role in angiogenesis . It also inhibits the antigen-induced immunoactivation and LPS-induced production of inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, dietary intake of lipids rich in omega-3 α-linolenic acid elevated levels of this compound in the serum and feces of mice, an effect dependent on the presence of intestinal bacteria .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been found that chronic exposure to this compound is dose-dependent in lean female mammals .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a product of the metabolism of α-linolenic acid by intestinal bacteria . It also interacts with various enzymes and cofactors involved in these metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

(10E,12Z)-octadecadienoic acid can be synthesized through the isomerization of linoleic acid. One common method involves the use of a polyenoic fatty acid isomerase enzyme from Propionibacterium acnes, which catalyzes the isomerization of linoleic acid to produce (10E,12Z)-octadecadienoic acid . The reaction typically occurs under mild conditions, with the enzyme acting as a biocatalyst.

Industrial Production Methods

Industrial production of (10E,12Z)-octadecadienoic acid often involves microbial fermentation processes. For example, genetically engineered strains of Escherichia coli or yeast can be used to express the polyenoic fatty acid isomerase enzyme, enabling large-scale production of the compound . The fermentation process is followed by extraction and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(10E,12Z)-octadecadienoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.

    Reduction: The double bonds can be reduced to form saturated fatty acids.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts is often employed.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products Formed

    Oxidation: Hydroperoxides and aldehydes.

    Reduction: Stearic acid (a saturated fatty acid).

    Substitution: Halogenated derivatives of (10E,12Z)-octadecadienoic acid.

Comparison with Similar Compounds

Similar Compounds

    (9Z,11E)-octadecadienoic acid: Another isomer of conjugated linoleic acid with double bonds at the 9th and 11th positions.

    Linoleic acid: A polyunsaturated omega-6 fatty acid with two cis double bonds at the 9th and 12th positions.

    Alpha-linolenic acid: An omega-3 fatty acid with three cis double bonds at the 9th, 12th, and 15th positions.

Uniqueness

(10E,12Z)-octadecadienoic acid is unique due to its specific trans and cis double bond configuration, which imparts distinct biological activities compared to other isomers and fatty acids. Its ability to activate PPAR alpha and inhibit adipocyte differentiation sets it apart from other similar compounds .

Properties

IUPAC Name

(10E,12Z)-octadeca-10,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6-,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJZMAHZJGSBKD-NMMTYZSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040628
Record name trans-10,cis-12-Conjugated linoleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name (10E,12Z)-Octadecadienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2420-56-6
Record name trans-10-cis-12-Octadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2420-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10,12-Octadecadienoic acid, (10E,12Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10E,12Z)-octadecadienoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04746
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Record name trans-10,cis-12-Conjugated linoleic acid
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URL https://comptox.epa.gov/dashboard/DTXSID0040628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,12-Octadecadienoic acid, (10E,12Z)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 10,12-OCTADECADIENOIC ACID, (10E,12Z)-
Source FDA Global Substance Registration System (GSRS)
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Record name (10E,12Z)-Octadecadienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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